molecular formula C20H23N3OS B2667336 8-oxo-N-phenethyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide CAS No. 399001-75-3

8-oxo-N-phenethyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide

Cat. No.: B2667336
CAS No.: 399001-75-3
M. Wt: 353.48
InChI Key: HDRQJSZCCUNXEC-UHFFFAOYSA-N
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Description

8-oxo-N-phenethyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a complex organic compound with a unique structure, making it a subject of interest in various scientific fields

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of this compound generally involves multistep processes Commonly, it begins with the formation of the core bicyclic structure through cyclization reactions involving precursors like pyridine derivatives and diazocine ringsIndustrial production methods: In an industrial setting, the production of this compound involves optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thus enabling scalability.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: The compound can undergo oxidation, particularly at the tetrahydro region, forming various oxidation states that can be used to probe its electronic properties.

  • Reduction: Reduction reactions may target the oxo group, leading to the formation of alcohol or hydrocarbon derivatives under specific catalytic conditions.

Common reagents and conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

  • Substitution: Reagents like alkyl halides or aryl halides under conditions such as reflux or with the use of a base like potassium carbonate.

Major products formed from these reactions: The major products vary depending on the reaction type. Oxidation typically yields hydroxyl or carbonyl derivatives, reduction produces alcohols or alkanes, and substitution leads to a wide range of functionalized analogs depending on the substituents introduced.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a model system for studying heterocyclic chemistry and reaction mechanisms.

  • Biology: Due to its unique structure, it is used in the development of novel bioactive molecules, potentially serving as a lead compound in drug discovery.

  • Medicine: Research has indicated its potential role as an enzyme inhibitor or receptor modulator, making it of interest in pharmacological studies.

  • Industry: It could be utilized in materials science, specifically in the design of advanced polymers and materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets. For example:

  • Enzyme inhibition: It may bind to the active site of enzymes, blocking substrate access and thus inhibiting enzyme activity.

  • Receptor modulation: It can interact with receptor proteins, altering their conformation and modulating signal transduction pathways.

Comparison with Similar Compounds

  • 8-oxo-1,5-methanopyrido[1,2-a][1,5]diazocine

  • N-phenethyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide

  • Other heterocyclic compounds with fused ring systems incorporating pyridine and diazocine moieties

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Properties

IUPAC Name

6-oxo-N-(2-phenylethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c24-19-8-4-7-18-17-11-16(13-23(18)19)12-22(14-17)20(25)21-10-9-15-5-2-1-3-6-15/h1-8,16-17H,9-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRQJSZCCUNXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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